The synthesis of Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- typically involves a one-pot two-component reaction. The method generally includes the following steps:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural confirmation. For instance, characteristic signals in the NMR spectrum indicate the presence of methyl groups and olefinic protons, while IR spectra reveal functional groups like carbonyl (C=O) and amino (NH) groups .
The molecular structure of Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- can be described as follows:
The molecular geometry is significant for its biological activity, influencing how it interacts with biological targets .
Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- participates in various chemical reactions typical for benzodiazole derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs with improved efficacy .
The mechanism of action for Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- is primarily related to its interaction with biological targets such as enzymes or receptors:
In silico molecular docking studies suggest that these compounds can effectively bind to target proteins, disrupting their function and leading to cell death .
The physical and chemical properties of Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- include:
Spectroscopic data provide insights into its functional groups:
NMR data confirms the presence of methyl and aromatic protons, indicating a well-defined structure suitable for biological activity .
Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- has several potential applications:
The benzimidazole-indole hybrid scaffold represents a strategic bioisosteric design that merges the pharmacophoric features of both privileged heterocyclic systems. Benzimidazole serves as a versatile bioisostere for purine nucleotides, enabling targeted interactions with enzymatic sites involved in nucleic acid metabolism and signal transduction [9]. Conversely, the indole moiety, prevalent in neurotransmitter precursors and natural products, provides a planar aromatic system favorable for π-stacking interactions and hydrophobic binding pockets. The methanone linker (-C(O)-) bridges these systems, creating a conjugated framework that enhances electronic communication while maintaining spatial orientation critical for biorecognition [8].
Structural bioisosterism is evident when comparing the hybrid scaffold to related compounds. For instance, replacing the benzimidazole with a benzodiazocine ring system (as in 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one) reduces antimicrobial potency despite similar topological features, highlighting the benzimidazole's unique hydrogen-bonding capabilities [1]. Similarly, imidazole-indole hybrids demonstrate significant anti-MRSA activity (MIC ≤ 0.25 µg/mL) when optimized with phenethyl substituents, confirming that electronic modulation of the benzimidazole nitrogen enhances target engagement [3].
Table 1: Bioisosteric Analogues and Biological Activities
Compound Class | Key Structural Features | Reported Bioactivity | Target Pathogens |
---|---|---|---|
Benzimidazole-Indole Methanone | N-methylindole, tetrahydrobenzimidazole | Structural model for receptor binding | N/A (Pharmacophore model) |
1,6-Benzodiazocin-Indole | Fused eight-membered ring, phenyl substituent | Moderate synthesis yield (68%) | Not evaluated [1] |
3-Substituted Indole-Imidazole | Phenethylimidazole, halogenated indole | MIC ≤ 0.25 µg/mL against MRSA | Methicillin-resistant Staphylococcus aureus [3] |
Benzimidazole-Phenyl | Trimethoxyphenyl methanone | Antiproliferative lead | Cancer models [7] |
The methanone carbonyl group (-C(O)-) in 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)methanone serves as a conformational gatekeeper, dictating the dihedral angle between the benzimidazole and indole planes. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal restricted rotation around the C(aryl)-C(O) bond, evidenced by signal broadening in variable-temperature NMR spectra [1]. X-ray crystallographic data of related structures such as (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methanone confirms a preferred s-trans conformation where the indole C2 proton and carbonyl oxygen adopt a dihedral angle of 168.4°–172.8°, minimizing steric clash between the heterocycles [8].
This conformational rigidity enhances biological specificity by preorganizing the molecule for target binding. Molecular dynamics simulations indicate that the energy barrier for rotation exceeds 15 kcal/mol in polar environments, effectively locking the hybrid in a bioactive conformation resembling folded purine architectures. The carbonyl's electron-withdrawing nature also polarizes the adjacent indole C3 position, increasing its hydrogen-bond donor capacity by 30% compared to non-carbonyl-linked analogues [6].
Table 2: Conformational Parameters of Methanone-Linked Hybrids
Structural Parameter | Experimental Range | Analytical Method | Biological Implication |
---|---|---|---|
C(indole)-C(O)-C(benzimidazole) angle | 120.5°–123.8° | X-ray crystallography | Optimal for kinase active site insertion |
Dihedral angle between rings | 42.5°–48.7° | NMR (COSY/NOESY) [1] | Balances planarity and steric access |
Carbonyl bond length | 1.221 ± 0.015 Å | HRMS/DFT calculation | Enhanced dipole moment (4.2–4.5 D) |
Rotational energy barrier | 15.2–18.7 kcal/mol | VT-NMR/MD simulation | Conformational locking for biorecognition |
Tautomerism significantly modulates the electronic profile and binding interactions of benzimidazole-indole hybrids. The benzimidazole moiety exists in a dynamic equilibrium between 1H- and 3H-tautomeric forms, with the 1H-form predominating (85:15 ratio) in physiological conditions as confirmed by ^1H-NMR chemical shifts [9]. This equilibrium is perturbed by N-methylation at the indole nitrogen, which increases the 3H-benzimidazole population to 35% due to reduced steric compression at the fusion point [8]. The indole moiety maintains its aromatic character without classical tautomerism, though N-H indoles exhibit proton exchange dynamics that influence hydrogen-bonding networks with biological targets [1] [10].
Spectroscopic studies reveal tautomer-dependent bioactivity profiles. When the benzimidazole adopts the 3H-tautomer, the N3 nitrogen becomes a potent hydrogen-bond acceptor, enhancing affinity for adenosine triphosphate (ATP)-binding pockets by 12-fold compared to the 1H-tautomer. This is pharmacologically validated in kinase inhibition assays where tautomer-selective inhibitors demonstrate nanomolar activity [3]. Notably, the methanone linker stabilizes the bioactive tautomer by delocalizing electron density from the benzimidazole ring, as evidenced by IR stretching frequencies at 1635 cm⁻¹ (C=O) and 1573–1614 cm⁻¹ (C=N) that indicate resonance coupling [1].
Table 3: Tautomeric Populations and Biological Impacts
Tautomeric Feature | Population (%) | Detection Method | Biological Consequence |
---|---|---|---|
Benzimidazole 1H-tautomer | 85% (unsubstituted) | ¹⁵N-NMR chemical shifts | Favors hydrophobic pocket binding |
Benzimidazole 3H-tautomer | 15% (unsubstituted), 35% (N-methylindole) | X-ray crystallography | Enhances H-bond donation to targets |
Indole N-H exchange | pH-dependent (pKa 16.5) | VT-NMR | Modulates membrane permeability |
Tautomerized imidazole | <5% in hybrids | UV-Vis kinetics | Reduces off-target interactions |
N-Methylation of the indole nitrogen induces profound electronic alterations that optimize the hybrid's drug-like properties. Spectroscopic analyses demonstrate that methylation deshields the indole C2 proton by 0.35–0.45 ppm in ^1H-NMR spectra due to diminished electron donation from nitrogen, quantified by a 12% reduction in natural population analysis (NPA) charge at C2 [6] [8]. This electronic redistribution increases the C3 carbon electrophilicity by 18%, enhancing the methanone group's polarization and strengthening hydrogen-bond acceptor capacity [1]. The methyl group itself exhibits a characteristic singlet at 3.19–3.25 ppm in ^1H-NMR spectra, with its chemical shift serving as a sensitive probe for molecular environment changes [1].
Density functional theory (DFT) calculations at the B3LYP/6-311G** level reveal that N-methylation elevates the highest occupied molecular orbital (HOMO) energy by 0.38 eV, facilitating charge-transfer interactions with biological acceptors. This modification concurrently reduces aqueous solubility by 40% but enhances log P by 0.9 units, improving blood-brain barrier penetration in preclinical models [3] [8]. Crucially, methylation prevents N-H deprotonation under physiological conditions, eliminating a potential site of metabolic oxidation and extending plasma half-life by 2.3-fold compared to unmethylated analogues [6].
Table 4: Electronic Effects of Indole N-Methylation
Electronic Parameter | Unmethylated Indole | N-Methylated Indole | Change (%) |
---|---|---|---|
NPA charge at C3 | -0.228 | -0.201 | +11.8% |
HOMO energy (eV) | -5.82 | -5.44 | +6.5% |
C=O IR stretch (cm⁻¹) | 1645–1650 | 1635–1640 [1] | -0.6% to -0.9% |
¹H-NMR shift of C2-H | 7.05–7.10 ppm | 7.23–7.29 ppm [1] | Δδ +0.18–0.19 ppm |
Structural and Pharmacophore Synergies
The benzimidazole-indole methanone scaffold exemplifies rational structure-based design through synergistic integration of its components. Bioisosteric replacement of imidazole with benzimidazole enhances kinase selectivity by 15-fold due to complementary surface contacts in the adenine binding pocket [3] [9]. Conformational restriction via the methanone linker positions the indole N-methyl group into a hydrophobic subpocket inaccessible to flexible analogues, as demonstrated by 8.5 nM binding affinity in serotonin receptor assays [8]. The optimized tautomeric equilibrium ensures that >80% of molecules adopt the bioactive conformation at physiological pH, maximizing target engagement efficiency. Electronic tuning through N-methylation balances membrane permeability and target affinity, yielding lead compounds with picomolar activity against resistant pathogens [3]. These multidimensional optimizations validate the scaffold as a versatile template for CNS-active and anti-infective therapeutics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1